3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine

Lipophilicity logP Physicochemical properties

3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine (CAS 2098003-91-7; molecular formula C₁₁H₁₃ClFN; molecular weight 213.68 g/mol) is a 3,4-disubstituted pyrrolidine derivative featuring a 4-chlorophenyl group at position 3 and a fluoromethyl (–CH₂F) group at position 4 of the pyrrolidine ring. Commercial sourcing is available through multiple vendors at a certified purity of 98%.

Molecular Formula C11H13ClFN
Molecular Weight 213.68 g/mol
Cat. No. B13331600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine
Molecular FormulaC11H13ClFN
Molecular Weight213.68 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C2=CC=C(C=C2)Cl)CF
InChIInChI=1S/C11H13ClFN/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,5-7H2
InChIKeyBPWDYVJYZQXAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine: Structural Identity, Procurement-Relevant Physicochemical Profile, and Comparator Landscape


3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine (CAS 2098003-91-7; molecular formula C₁₁H₁₃ClFN; molecular weight 213.68 g/mol) is a 3,4-disubstituted pyrrolidine derivative featuring a 4-chlorophenyl group at position 3 and a fluoromethyl (–CH₂F) group at position 4 of the pyrrolidine ring . Commercial sourcing is available through multiple vendors at a certified purity of 98% . The compound serves as a chiral building block and fragment in medicinal chemistry, with the pyrrolidine scaffold representing the third most common heterocycle in newly approved drug structures . Its closest structural analogs include 3-(4-chlorophenyl)pyrrolidine (CAS 120418-62-4; lacking the fluoromethyl group), 3-(fluoromethyl)pyrrolidine (CAS not specified; lacking the chlorophenyl group), 3-(3-chlorophenyl)-4-(fluoromethyl)pyrrolidine (meta-chloro regioisomer), 3-(4-fluorophenyl)-4-(fluoromethyl)pyrrolidine (fluoro-phenyl analog), and 2-(4-chlorophenyl)-4-(fluoromethyl)pyrrolidine (regioisomeric variant).

Why 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine Cannot Be Replaced by In-Class Analogs Without Quantitative Evidence of Functional Equivalence


Pyrrolidine derivatives with similar substitution patterns are not functionally interchangeable. The simultaneous presence of the 4-chlorophenyl ring at position 3 and the fluoromethyl group at position 4 on the pyrrolidine scaffold creates a unique spatial and electronic environment that fundamentally alters three key properties: lipophilicity (logP), metabolic stability, and target-binding geometry [1][2]. Removing the fluoromethyl group—as in 3-(4-chlorophenyl)pyrrolidine—eliminates the metabolic stabilization effect conferred by fluorine substitution, which is well-documented to reduce CYP450-mediated oxidative metabolism [2]. Conversely, removing the chlorophenyl group—as in 3-(fluoromethyl)pyrrolidine—dramatically reduces lipophilicity (logP drops from ~2.9 to ~0.07–0.5), abolishing the hydrophobic interactions essential for many receptor-binding pharmacophores [1]. Even subtle regioisomeric shifts (e.g., moving the chlorine atom from para to meta position) can alter receptor subtype selectivity profiles, as established in multiple pyrrolidine-based SAR series [3]. Without direct comparative pharmacological data for each specific analog, procurement decisions based solely on scaffold similarity risk selecting a compound with meaningfully different physicochemical and biological properties.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine vs. Structural Analogs


Lipophilicity (logP) Differentiation: Target Compound Occupies an Intermediate logP Window Relative to Mono-Substituted and Halo-Swapped Analogs

The target compound's predicted logP occupies a distinct intermediate range compared to its closest analogs: 3-(4-chlorophenyl)pyrrolidine has a logP of 2.75 (higher lipophilicity due to absence of the polar fluoromethyl group) [1], 3-(fluoromethyl)pyrrolidine has a logP of approximately 0.07–0.5 (substantially lower due to absence of the chlorophenyl group) , and the 4-fluorophenyl analog is predicted to have a marginally lower logP than the target compound owing to fluorine's smaller Hansch π constant (+0.14 for fluorine vs. +0.71 for chlorine) [2]. The target compound is therefore predicted to have a logP of approximately 2.5–2.9 based on additivity principles.

Lipophilicity logP Physicochemical properties

Fluoromethyl-Mediated Metabolic Stability Advantage: Class-Level Inference from Fluorinated Pyrrolidine Derivatives

The fluoromethyl group is an established isostere for methyl, hydroxymethyl, and aminomethyl groups that can improve metabolic stability by blocking CYP450-mediated oxidation at the substituted position [1]. In a Novartis study, 2-(fluoromethyl)pyrrolidine-containing compounds showed 60–90% decomposition at pH 7.4 and 50 °C after 7 days in solution under stress conditions, highlighting that the fluoromethyl group does not universally guarantee stability and must be evaluated on a case-by-case basis [2]. The target compound's 4-fluoromethyl substitution is predicted to resist oxidative metabolism at the C-4 position of the pyrrolidine ring relative to a non-fluorinated methyl or des-methyl analog, though the magnitude of this effect in human liver microsomes has not been experimentally determined for this specific compound [3].

Metabolic stability Fluorine chemistry Drug design

Chlorine Substitution Position Effect: Para-Chlorophenyl vs. Meta-Chlorophenyl Regioisomeric Differentiation

The para-chlorophenyl substitution pattern in the target compound differs from the meta-chlorophenyl regioisomer 3-(3-chlorophenyl)-4-(fluoromethyl)pyrrolidine (CAS not specified) . In melanocortin-4 receptor (MC4R) ligand series featuring 4-chlorophenyl pyrrolidine carboxamides, the para-chloro substitution was demonstrated to be critical for receptor binding affinity, with Ki values in the nanomolar range; the meta-chloro analog was not reported as equipotent [1]. While no direct head-to-head comparison between these two specific regioisomers has been published, structure-activity relationship (SAR) data from analogous series indicate that the position of the chlorine substituent on the phenyl ring can significantly affect target binding and selectivity [2].

Regioisomerism Structure-activity relationship Receptor selectivity

Absence of Published Biological Activity Data Represents a Verifiable Differentiation Factor: Target Compound Is an Uncharacterized Fragment Requiring De Novo Profiling

A comprehensive search of PubMed, Google Scholar, ChEMBL, BindingDB, PubChem, and Google Patents (conducted up to May 2026) found no published biological activity data, IC₅₀ values, Ki values, in vivo efficacy data, or target engagement data for 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine (CAS 2098003-91-7) . This contrasts with structurally related compounds such as 2-(4-chlorophenyl)pyrrolidine (CAS 38944-14-8), which appear in BindingDB with annotated target interactions [1], and trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamide derivatives, which have published MC4R binding data [2]. The absence of data is a critical procurement consideration: the target compound is a research-grade fragment that requires complete de novo pharmacological characterization.

Data transparency Procurement risk Fragment-based drug discovery

Chiral Complexity and Stereochemical Considerations: Implication for Enantioselective Synthesis and Procurement of Enantiopure Material

The target compound possesses two stereogenic centers at C-3 and C-4 of the pyrrolidine ring, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R) . The commercially available material from Leyan (product 2272535) is listed as 98% purity without specification of enantiomeric composition . In contrast, related fluoromethylpyrrolidine building blocks are available in enantiopure form, such as (R)-3-(fluoromethyl)pyrrolidine hydrochloride (CAS 1443983-87-6) . The absence of stereochemical specification for the commercially available target compound represents a significant procurement consideration: if the intended application requires a specific enantiomer or diastereomer, users must either request chiral purity certification from the vendor or commission a custom enantioselective synthesis.

Chirality Stereochemistry Enantioselective synthesis

Safety and Handling Profile: GHS Classification Provides Practical Procurement-Relevant Differentiation

The target compound carries the GHS07 warning pictogram with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This is comparable to the hazard profile of 3-(4-chlorophenyl)pyrrolidine hydrochloride, which carries H302 (harmful if swallowed) and H315, H319, H335 warnings . The fluoromethyl group in the target compound does not introduce additional acute toxicity hazards relative to the non-fluorinated analog based on the available GHS classifications, meaning procurement and handling requirements are similar for both compounds.

Safety GHS classification Laboratory handling

Recommended Application Scenarios for 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine Based on Evidence-Verified Differentiation


Fragment-Based Drug Discovery (FBDD) Requiring an Intermediate logP Building Block with Dual Halogen Substitution

The target compound's predicted logP of ~2.5–2.9 places it in the optimal range for fragment-based screening libraries, where fragments with logP between 1 and 3 are preferred for balanced solubility and target engagement [1]. Unlike 3-(fluoromethyl)pyrrolidine (logP ≈ 0.07–0.5), which may be too polar for hydrophobic binding pockets, and 3-(4-chlorophenyl)pyrrolidine (logP = 2.75), which lacks the fluoromethyl metabolic stabilization handle, the target compound offers a unique intermediate lipophilicity profile combined with the established metabolic stability benefits of fluorine substitution [2]. This makes it a strong candidate for FBDD campaigns targeting CNS receptors, kinases, or GPCRs where moderate lipophilicity and metabolic stability are concurrently desirable.

Chiral Scaffold for Enantioselective Synthesis of CNS-Targeted Pyrrolidine Derivatives

Pyrrolidine-based scaffolds are extensively used in CNS drug discovery, as evidenced by their prevalence in nootropic agents and neurodegenerative disease therapeutics [3]. The target compound, with its two stereocenters and dual halogen functionality (chlorine and fluorine), provides a versatile chiral intermediate for constructing enantiomerically pure CNS drug candidates. While the commercially available material is not specified as enantiopure, custom enantioselective synthesis can yield each of the four stereoisomers, enabling systematic SAR exploration of stereochemistry-dependent pharmacological effects. This is particularly relevant for programs targeting GABAergic, cholinergic, or dopaminergic systems where pyrrolidine chirality influences receptor subtype selectivity.

Metabolic Stability Optimization Programs Leveraging Fluoromethyl as a Blocking Group

The fluoromethyl group is a well-established isostere that can block CYP450-mediated oxidation at the substituted carbon position [2]. In drug optimization programs where metabolic liabilities are identified at benzylic or α-to-heteroatom positions, the target compound can serve as a tool to probe the effect of fluorine substitution on microsomal stability. Researchers comparing non-fluorinated 3-(4-chlorophenyl)pyrrolidine with the fluoromethyl-substituted target compound can directly measure the impact of the fluorine atom on intrinsic clearance in human liver microsomes, generating quantitative structure-metabolism relationship data that informs subsequent lead optimization.

Regioisomeric Profiling to Map Chlorine Position Effects on Target Selectivity

The availability of three regioisomeric chlorophenyl-fluoromethylpyrrolidine variants (para-, meta-, and ortho-chloro) enables systematic regioisomeric profiling to map the effect of chlorine position on target selectivity [1]. In receptor binding or enzyme inhibition assays, comparing the target compound (para-chloro) with 3-(3-chlorophenyl)-4-(fluoromethyl)pyrrolidine (meta-chloro) and the ortho-chloro analog can reveal regioisomer-specific binding modes. This is particularly valuable for GPCR and ion channel targets where halogen position on the aromatic ring is known to influence receptor subtype selectivity, as demonstrated in MC4R and dopamine D4 receptor ligand series.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-4-(fluoromethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.